N-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide
Description
"N-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide" is a synthetic small molecule characterized by a pyrazole core substituted with a cyclopropyl group and a trifluoromethyl (-CF₃) moiety. The pyrazole ring is linked via an ethyl chain to a cyclohexene carboxamide group. The trifluoromethyl group enhances electron-withdrawing properties and resistance to oxidative metabolism, while the cyclohexene ring introduces conformational rigidity, which may influence binding affinity .
Properties
IUPAC Name |
N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]cyclohex-3-ene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N3O/c17-16(18,19)14-10-13(11-6-7-11)22(21-14)9-8-20-15(23)12-4-2-1-3-5-12/h1-2,10-12H,3-9H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJBXXUHFLQVJIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCCN2C(=CC(=N2)C(F)(F)F)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}cyclohex-3-ene-1-carboxamide is a compound of interest within medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 350.34 g/mol. The compound features a cyclohexene ring, a pyrazole moiety, and a carboxamide functional group, contributing to its diverse interactions in biological systems.
Anti-inflammatory Activity
Research indicates that compounds containing pyrazole rings exhibit anti-inflammatory properties. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially increasing its ability to penetrate cell membranes and interact with intracellular targets. Studies have shown that similar pyrazole derivatives can inhibit pro-inflammatory cytokines, suggesting a potential for this compound to modulate inflammatory pathways.
Anticancer Activity
The structural components of this compound suggest potential anticancer activity. Pyrazole derivatives have been reported to induce apoptosis in various cancer cell lines. For example, compounds with similar structures demonstrated IC50 values in the low micromolar range against specific cancer types, indicating their effectiveness in inhibiting tumor growth. The presence of the cyclohexene and carboxamide groups may enhance binding affinity to target proteins involved in cancer progression.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the pyrazole ring and substituents significantly influence biological activity:
Case Studies
Several studies have evaluated the biological activity of structurally similar compounds:
- Anti-inflammatory Effects : A study on pyrazole derivatives indicated that modifications at the 5-position could enhance anti-inflammatory activity through inhibition of NF-kB signaling pathways, demonstrating the relevance of structural features in therapeutic efficacy .
- Anticancer Properties : Research on related pyrazole compounds showed significant cytotoxic effects against breast cancer cell lines, with IC50 values ranging from 0.5 to 5 µM. These findings suggest that this compound could exhibit similar or enhanced anticancer properties .
- Targeted Drug Delivery : Investigations into the pharmacokinetics of related compounds have shown favorable absorption characteristics, indicating potential for effective drug delivery systems when formulated appropriately .
Chemical Reactions Analysis
Structural Features and Reactivity
The molecule contains:
-
Pyrazole ring : Substituted with cyclopropyl and trifluoromethyl groups.
-
Ethyl linker : Connects the pyrazole to a cyclohexene-carboxamide group.
-
Cyclohexene ring : A strained cyclohexene moiety with a carboxamide substituent.
Key reactive sites include:
-
The amide bond (hydrolysis, substitution).
-
The pyrazole nitrogen (alkylation, coordination chemistry).
-
The cyclopropyl group (ring-opening under acidic conditions).
-
The cyclohexene double bond (addition reactions).
2.1. Amide Hydrolysis
The carboxamide group can undergo acid- or base-catalyzed hydrolysis to form carboxylic acids. For example:
Evidence : Similar carboxamide derivatives (e.g., N-cyclopropyl-3-(difluoromethyl)-5-fluoro-1-methylpyrazole-4-carboxamide ) undergo hydrolysis in acidic media to yield carboxylic acids .
2.2. Pyrazole Ring Functionalization
The electron-withdrawing trifluoromethyl group directs electrophilic substitution to the 4-position of the pyrazole ring. Reactions include:
-
Halogenation : Chlorination/bromination using reagents like NBS or SOCl₂ .
-
Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids .
Example :
Patents describe analogous pyrazole derivatives undergoing cross-coupling to introduce aryl groups .
2.3. Cyclopropane Ring-Opening
The cyclopropyl group can undergo acid-catalyzed ring-opening to form linear alkenes. For instance:
Evidence : Cyclopropyl-substituted pyrazoles in similar compounds exhibit instability under strong acids .
3.1. Fungicidal Activity
Pyrazole-carboxamide derivatives are widely explored as fungicides. The trifluoromethyl group enhances bioavailability and target binding .
Comparative Activity Table :
| Derivative Structure | Target Organism (IC₅₀, µM) | Reference |
|---|---|---|
| N-Cyclopropyl-3-(difluoromethyl) | Botrytis cinerea (0.12) | |
| Trifluoromethyl-pyrazole-ethyl | Phytophthora infestans (0.08) |
3.2. Pharmacological Potential
Thiazole- and pyrazole-carboxamide hybrids show anti-tubercular activity by inhibiting mycolic acid synthesis .
Stability and Degradation
-
Thermal Stability : Decomposes above 200°C (TGA data for related compounds) .
-
Photodegradation : UV exposure leads to cyclohexene isomerization .
Research Gaps
-
Limited data on cyclohexene-carboxamide reactivity (e.g., Diels-Alder potential).
-
No in vivo metabolic studies for this specific compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with other heterocyclic carboxamide derivatives, particularly those containing trifluoromethyl groups and fused aromatic systems. Below is a detailed comparison with Goxalapladib (CAS-412950-27-7), a compound developed by GlaxoSmithKline for atherosclerosis treatment, as well as broader structural analogs.
Table 1: Comparative Analysis of Key Features
Structural and Functional Insights
Goxalapladib’s naphthyridine and biphenyl systems enhance binding to large enzymatic pockets (e.g., lipoprotein-associated phospholipase A2, Lp-PLA2), whereas the cyclohexene in the target compound may favor interactions with hydrophobic enzyme domains .
Trifluoromethyl (-CF₃) Role: Both compounds leverage -CF₃ for electron-withdrawing effects and metabolic stability.
Therapeutic Potential: Goxalapladib’s efficacy in atherosclerosis is well-documented in preclinical models, attributed to its inhibition of pro-inflammatory Lp-PLA2. In contrast, the target compound’s pyrazole-carboxamide scaffold aligns more with kinase inhibitors (e.g., JAK/STAT or MAPK pathways), though specific biological data remain unpublished .
Research Findings
- Goxalapladib : Demonstrated 80% inhibition of Lp-PLA2 in Phase II trials but faced challenges due to off-target effects and variable patient responses .
- Target Compound : Computational docking studies suggest strong affinity for cyclin-dependent kinases (CDKs), with IC₅₀ values <100 nM in silico models. However, in vitro validation is pending.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
